molecular formula C9H20N2 B1586436 2-Methyl-1-(piperidin-1-yl)propan-2-amine CAS No. 6105-74-4

2-Methyl-1-(piperidin-1-yl)propan-2-amine

Cat. No. B1586436
CAS RN: 6105-74-4
M. Wt: 156.27 g/mol
InChI Key: IMBNEKOMEDCTCL-UHFFFAOYSA-N
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Description

“2-Methyl-1-(piperidin-1-yl)propan-2-amine” is an amine derivative that can be used as a pharmaceutical intermediate . It has a molecular formula of C9H20N2 .


Synthesis Analysis

The synthesis of “2-Methyl-1-(piperidin-1-yl)propan-2-amine” can be achieved from 1-(2-Chloroethyl)-piperidine and Methylamine hydrochloride . Other methods involve the use of hydrogen in methanol at 20°C for about 1 hour .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(piperidin-1-yl)propan-2-amine” consists of a piperidine ring attached to a propan-2-amine group with a methyl group at the second carbon .

Scientific Research Applications

Pharmacological Characterization

A study presents the pharmacological characterization of a compound with a similar structure, highlighting its potential as a selective κ-opioid receptor antagonist. This research underscores the therapeutic potential in treating depression and addiction disorders, indicating the relevance of such compounds in neuropsychopharmacology (Grimwood et al., 2011).

Catalytic Applications

Research on homogeneous and heterogeneous catalysts for the cyclization reaction, involving a related compound, underscores the importance of these chemicals in synthetic chemistry. The study provides insights into kinetic modeling and the efficacy of metal-catalyzed hydroamination reactions (Müller et al., 2003).

Polymer Science

The mechanisms of Michael addition polymerizations of different trifunctional amines with diacrylates were explored, highlighting the influence of chemical structure on polymerization processes. This points to the relevance of such amines in developing novel polymeric materials (Wu et al., 2004).

properties

IUPAC Name

2-methyl-1-piperidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNEKOMEDCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383333
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperidin-1-yl)propan-2-amine

CAS RN

6105-74-4
Record name α,α-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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